N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a cyclopropyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with cyclopropyl carboxylic acid under acidic conditions. This reaction forms the 5-cyclopropyl-1,3,4-thiadiazole intermediate.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with 3-(2-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it and forming different sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group, where the nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfur-containing compounds.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring and the methoxyphenyl group are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and biological activity.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide: The methoxy group is positioned differently, which may influence its overall chemical behavior.
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy group on the phenyl ring
Properties
Molecular Formula |
C15H17N3O2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H17N3O2S/c1-20-12-5-3-2-4-10(12)8-9-13(19)16-15-18-17-14(21-15)11-6-7-11/h2-5,11H,6-9H2,1H3,(H,16,18,19) |
InChI Key |
ZWNADJXAFVKSQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=NN=C(S2)C3CC3 |
Origin of Product |
United States |
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